molecular formula C8H9F3N2O B13596123 (2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol

Cat. No.: B13596123
M. Wt: 206.16 g/mol
InChI Key: FAUGOLXHWUALDM-ZCFIWIBFSA-N
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Description

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with an aminoethanol side chain

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-1-2-7(13-3-5)6(12)4-14/h1-3,6,14H,4,12H2/t6-/m1/s1

InChI Key

FAUGOLXHWUALDM-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1C(F)(F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the addition of the aminoethanol side chain. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, which react with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives such as aldehydes and acids, reduced derivatives like piperidines, and substituted products with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a subject of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the aminoethanol side chain can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is unique due to its combination of a trifluoromethyl group with a pyridine ring and an aminoethanol side chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Biological Activity

The compound (2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol (commonly referred to as TFMP) is a novel amino alcohol derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with TFMP, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₈H₈F₃N₃O
Molecular Weight: 215.16 g/mol
IUPAC Name: this compound

The presence of a trifluoromethyl group on the pyridine ring significantly influences the compound's lipophilicity and bioactivity, making it an interesting candidate for further research.

TFMP has been shown to interact with various biological targets, including:

  • Enzymatic Inhibition: Preliminary studies suggest that TFMP may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cell signaling.
  • Receptor Modulation: The compound may modulate receptors associated with neurotransmission, impacting neurological functions.

Pharmacological Effects

  • Neuroprotective Activity:
    • TFMP has demonstrated potential neuroprotective effects in animal models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.
  • Anticancer Properties:
    • In vitro studies have indicated that TFMP exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in colorectal cancer cells (IC₅₀ values ranging from 10 to 30 µM).
  • Antimicrobial Activity:
    • The compound has been evaluated for its antimicrobial properties against several bacterial strains, showing moderate effectiveness compared to standard antibiotics.

Neuroprotective Effects in Alzheimer's Disease Models

A study conducted on transgenic mice expressing amyloid precursor protein (APP) mutations showed that administration of TFMP led to a significant reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests. The results indicated a decrease in neuroinflammation markers and an increase in synaptic plasticity indicators .

Anticancer Activity Evaluation

In a series of experiments assessing the anticancer properties of TFMP, researchers treated human colorectal cancer cell lines with varying concentrations of the compound. The findings revealed that TFMP effectively induced apoptosis in these cells, with flow cytometry analyses confirming increased levels of cleaved caspase-3 and PARP .

Comparative Analysis

CompoundBiological ActivityIC₅₀ (µM)Reference
TFMPColorectal Cancer10-30
Compound AColorectal Cancer25
Compound BNeuroprotection15

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